molecular formula C10H12N4OS B3352851 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- CAS No. 51112-64-2

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

Cat. No. B3352851
CAS RN: 51112-64-2
M. Wt: 236.3 g/mol
InChI Key: CRTSXMRWYCIOHJ-UHFFFAOYSA-N
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Description

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is an important organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a purine derivative that has a methylthio and tetrahydrofuryl group attached to its structure.

Mechanism of Action

The mechanism of action of 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to reduce inflammation and oxidative stress, which can be beneficial in many disease models. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are many future directions for the study of 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-inflammatory and antioxidant agent in various disease models. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is an important organic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Scientific Research Applications

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methylsulfanyl-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-16-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-15-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSXMRWYCIOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286282
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

CAS RN

51112-64-2
Record name AX 53
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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